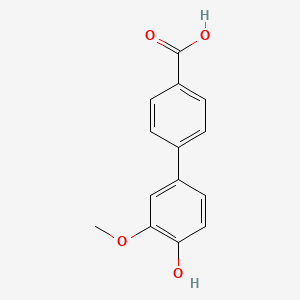

4-(4-Carboxyphenyl)-2-methoxyphenol

Vue d'ensemble

Description

“4-(4-Carboxyphenyl)-1,2,4-triazole” is a chemical compound that has been used in scientific research . It has a molecular formula of C9H7N3O2 . “4-Carboxyphenylboronic acid” is another compound with a molecular formula of C7H7BO4 . It has been used as a reagent in various reactions .

Synthesis Analysis

The synthesis of “4-(4-Carboxyphenyl)-1,2,4-triazole” involves modification of meso-tetra(4-carboxyphenyl)porphyrin to a tetra azido derivative via amide coupling with a 2-azidoethanamine linker, followed by copper catalyzed alkyne-azide cycloaddition (CuAAC) reaction .

Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques such as IR, proton NMR, and mass spectroscopy .

Chemical Reactions Analysis

These compounds have been used in various chemical reactions. For example, “4-(4-Carboxyphenyl)-1,2,4-triazole” has been used in the development of covalent conjugation techniques to tether porphyrinoid units to various biomacromolecules . “4-Carboxyphenylboronic acid” has been used in condensation reactions with stabilizer chains at the surface of polystyrene latex, Suzuki coupling reactions, esterification, derivatization of polyvinylamine, synthesis of isotopically labeled mercury and functionalization of poly-SiNW for detection of dopamine .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using techniques such as UV-Vis absorption and fluorescence spectroscopy, fluorescence quantum yield and fluorescence lifetime studies .

Applications De Recherche Scientifique

Porphyrin Metal-Organic Framework Sensors

Porphyrins and their derivatives possess remarkable photophysical properties, but their use in sensing applications has been limited due to intrinsic defects like self-quenching. To address this, researchers have developed porphyrin metal-organic frameworks (MOFs) . These unique hybrid materials combine the features of porphyrins (fluorescent nature) and MOFs (high surface area, porosity). Specifically, tetrakis(4-carboxyphenyl)porphyrin (TCPP) serves as a popular ligand for stable porphyrin-based MOF sensors. These MOFs enable highly sensitive detection of various targets, including metal ions, anions, explosives, biomolecules, pH, and toxins .

Photocatalysis with 4-CMP

The compound 4-CMP can be incorporated into 3D metal porphyrin frameworks for sunlight-driven photocatalysis. These frameworks, based on lanthanides and 4-CMP, exhibit promising properties for applications such as light harvesting and photocatalytic reactions .

Intermediate Detection and Toxicity Analyses

4-CMP-modified carbon quantum dots have been investigated for intermediate detection and toxicity analyses. These hybrid materials offer potential in analytical chemistry and environmental monitoring .

Fluorescent Probes for Metal Ions

Researchers have explored MOFs containing 4-CMP as a quick-responding fluorescent probe for specific metal ions. For instance, MOF-525 Zr6O4(OH)4(TCPP-H2)3 demonstrates a focused and sensitive response to Cu(II) ions due to the adorned porphyrin moiety with four nitrogen atoms .

Synthesis and Characterization of Derivatives

New derivatives of 4-CMP have been designed, synthesized, and characterized. Their ground and excited state properties have been studied using UV-Vis absorption and fluorescence spectroscopy. These investigations contribute to understanding the compound’s behavior and potential applications .

Safety and Hazards

Orientations Futures

Research on these compounds is ongoing, with potential applications in materials and especially in light-responsive biomedicine that targets cancer tissue selectively . The advancement of the field of porphyrinoid-bioconjugation chemistry from basic academic research to more clinically targeted applications require continuous fine-tuning in terms of synthetic strategies .

Mécanisme D'action

Target of Action

Related compounds such as porphyrins with combinations of 4-carboxyphenyl have been reported to exhibit anti-hiv-1 activities . They inhibit HIV-1 virus entry, showing significant anti-HIV-1 activity .

Mode of Action

Related porphyrins act through various mechanisms such as rt inhibition, hiv protease inhibition, or by blocking the interaction with the v3 loop of gp120 . Anionic carboxylated or sulfonated porphyrins having a net negative charge were able to interact with the positively charged C5 region of the V3 loop of gp120 glycoprotein, thereby preventing the entry of HIV into the interacting cells .

Biochemical Pathways

Related porphyrins have been shown to disrupt various stages of the hiv life cycle, ranging from viral entry to replication and maturation .

Pharmacokinetics

Related compounds such as porphyrins have been incorporated into nanoparticles for targeted chemotherapy and sonodynamic therapy of hepatocellular carcinoma .

Result of Action

Related compounds such as porphyrins have shown significant anti-hiv-1 activity . They inhibit HIV-1 virus entry and have been successful at inactivating HIV .

Action Environment

Related compounds such as porphyrins have been shown to exhibit enhanced catalytic activity and stability in photoredox reactions .

Propriétés

IUPAC Name |

4-(4-hydroxy-3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-13-8-11(6-7-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPNZBIJJWCSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60685554 | |

| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Carboxyphenyl)-2-methoxyphenol | |

CAS RN |

189161-82-8 | |

| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Carboxyphenyl)-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B3048901.png)

![2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3048902.png)

![[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3048903.png)

![6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3048905.png)

![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid](/img/structure/B3048906.png)

![Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3048913.png)

![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B3048923.png)